![molecular formula C8H11ClO B13634586 3-(Chloromethyl)spiro[3.3]heptan-1-one](/img/structure/B13634586.png)
3-(Chloromethyl)spiro[3.3]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)spiro[3.3]heptan-1-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.3]heptane core with a chloromethyl group at the third position and a ketone functional group at the first position. The spirocyclic structure imparts significant strain, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)spiro[3.3]heptan-1-one typically involves the reaction of spiro[3.3]heptane-1-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process, ensuring consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ketone functional group can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar aprotic solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Substitution: Formation of hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Formation of spiro[3.3]heptane-1-carboxylic acid.
Reduction: Formation of 3-(hydroxymethyl)spiro[3.3]heptan-1-ol.
Applications De Recherche Scientifique
3-(Chloromethyl)spiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)spiro[3.3]heptan-1-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The spirocyclic structure may also contribute to its binding affinity and specificity towards certain enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Spiro[3.3]heptane-1-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Hydroxymethyl)spiro[3.3]heptan-1-one: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different reactivity and applications.
3-(Aminomethyl)spiro[3.3]heptan-1-one: Features an aminomethyl group, which can engage in different types of chemical reactions compared to the chloromethyl derivative.
Uniqueness: 3-(Chloromethyl)spiro[3.3]heptan-1-one stands out due to its chloromethyl group, which imparts unique reactivity and versatility in chemical synthesis. Its spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11ClO |
|---|---|
Poids moléculaire |
158.62 g/mol |
Nom IUPAC |
1-(chloromethyl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C8H11ClO/c9-5-6-4-7(10)8(6)2-1-3-8/h6H,1-5H2 |
Clé InChI |
BHOBPHAMOOHDSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)C(CC2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
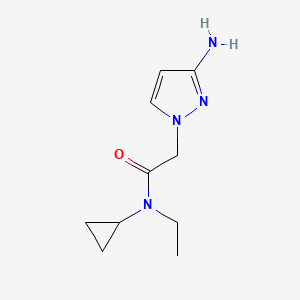

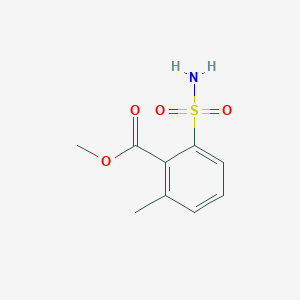


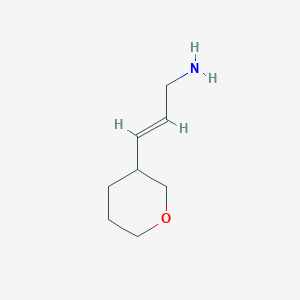



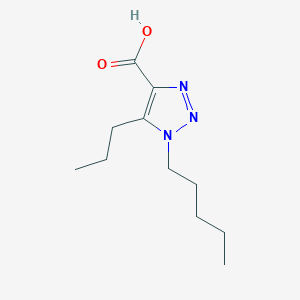
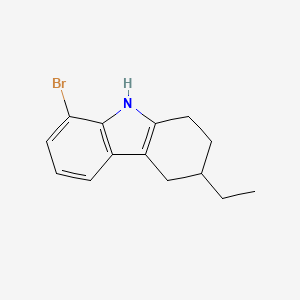
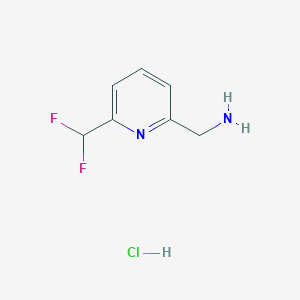
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonamide](/img/structure/B13634584.png)
